molecular formula C16H13N2Na2O6P B12414823 Fosphenytoin-d10 (disodium)

Fosphenytoin-d10 (disodium)

カタログ番号: B12414823
分子量: 416.30 g/mol
InChIキー: GQPXYJNXTAFDLT-RDNJZBAPSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fosphenytoin-d10 (disodium) is a deuterium-labeled analog of the anticonvulsant prodrug Fosphenytoin disodium. Its molecular formula is C₁₆H₃D₁₀N₂O₆P·2Na, with a molecular weight of 370.32 + 2×22.99 g/mol . This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies due to its isotopic labeling, which enables precise quantification via mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Fosphenytoin-d10 retains the prodrug properties of its non-deuterated counterpart, undergoing enzymatic conversion to phenytoin, a sodium channel blocker used to treat seizures .

特性

分子式

C16H13N2Na2O6P

分子量

416.30 g/mol

IUPAC名

disodium;[2,5-dioxo-4,4-bis(2,3,4,5,6-pentadeuteriophenyl)imidazolidin-1-yl]methyl phosphate

InChI

InChI=1S/C16H15N2O6P.2Na/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;;/h1-10H,11H2,(H,17,20)(H2,21,22,23);;/q;2*+1/p-2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D;;

InChIキー

GQPXYJNXTAFDLT-RDNJZBAPSA-L

異性体SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H].[Na+].[Na+]

正規SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=CC=CC=C3.[Na+].[Na+]

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of fosphenytoin-d10 (disodium) involves the conversion of 3-(hydroxymethyl)-5,5-diphenylimidazolidine-2,4-dione to an alkylsulfonate or arylsulfonate. This intermediate is then reacted with a phosphoric acid diester whose ester groups can be selectively cleaved. The resulting product is converted to 5,5-diphenyl-3-[(phosphonooxy)methyl]imidazolidine-2,4-dione disodium salt .

Industrial Production Methods

Industrial production of fosphenytoin-d10 (disodium) follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反応の分析

Types of Reactions

Fosphenytoin-d10 (disodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while reduction can produce various hydroxylated products .

科学的研究の応用

Fosphenytoin-d10 (disodium) has a wide range of scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways and transformations of fosphenytoin in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fosphenytoin.

    Industry: Applied in the development of new anticonvulsant drugs and formulations

作用機序

Fosphenytoin-d10 (disodium) acts as a prodrug of phenytoin. Upon administration, it is rapidly converted to phenytoin in the body. Phenytoin exerts its anticonvulsant effects by blocking frequency-dependent, use-dependent, and voltage-dependent neuronal sodium channels. This action limits the repetitive firing of action potentials, thereby reducing seizure activity .

類似化合物との比較

Fosphenytoin-d10 (Disodium) vs. Fosphenytoin Disodium

Parameter Fosphenytoin-d10 (Disodium) Fosphenytoin Disodium
Molecular Formula C₁₆H₃D₁₀N₂O₆P·2Na C₁₆H₁₃N₂O₆P·2Na
Deuterium Labeling Yes (10 deuterium atoms) No
Primary Use Analytical internal standard Therapeutic prodrug for phenytoin
Pharmacological Role Anticonvulsant prodrug (analytical tracking) Anticonvulsant prodrug (clinical use)
Detection MS/NMR (isotopic distinction) HPLC/UV (clinical assays)

Key Differences :

  • Fosphenytoin-d10 is chemically identical to Fosphenytoin disodium except for deuterium substitution at 10 hydrogen positions, which increases its molecular mass without altering pharmacological activity .

Comparison with Other Deuterated Compounds

Example: Fensulfothion Sulfone-d10
Parameter Fosphenytoin-d10 (Disodium) Fensulfothion Sulfone-d10
Molecular Formula C₁₆H₃D₁₀N₂O₆P·2Na C₁₁H₇D₁₀O₅PS₂
Application Anticonvulsant research Pesticide metabolism studies
Isotopic Purpose Quantification in pharmacokinetics Tracking degradation in environmental research
Structural Feature Imidazolidinedione phosphate backbone Organophosphate sulfone

Key Insights :

  • Both compounds leverage deuterium labeling for analytical precision but differ in application: Fosphenytoin-d10 is used in neurological research, whereas Fensulfothion Sulfone-d10 tracks pesticide behavior .
  • Structural disparities reflect their divergent biological targets (sodium channels vs. acetylcholinesterase) .

Comparison with Other Disodium Salts in Pharmaceuticals

Example 1: Edetate Disodium
Parameter Fosphenytoin-d10 (Disodium) Edetate Disodium
Molecular Formula C₁₆H₃D₁₀N₂O₆P·2Na C₁₀H₁₄N₂O₈Na₂
Function Prodrug/internal standard Chelating agent, buffer stabilizer
Application Anticonvulsant assays Metal ion sequestration in formulations
Chemical Class Organophosphate prodrug Polyaminocarboxylic acid

Key Differences :

  • Edetate disodium lacks therapeutic activity but stabilizes drug formulations by binding metal ions, whereas Fosphenytoin-d10 is pharmacologically active upon conversion .
Example 2: Disodium Phosphate
Parameter Fosphenytoin-d10 (Disodium) Disodium Phosphate (Na₂HPO₄)
Application Analytical standard Catalyst, food additive, buffer
Biological Impact Modulates sodium channels Inhibits bacterial growth at high concentrations
Structural Role Complex organic phosphate Inorganic phosphate salt

Key Insights :

  • Disodium phosphate is structurally simpler and used in diverse industrial contexts, contrasting with Fosphenytoin-d10's specialized role in neuroscience research .

Q & A

Q. What experimental approaches are critical for synthesizing and characterizing Fosphenytoin-d10 (disodium) with isotopic purity?

Methodological Answer:

  • Synthesis: Use deuterium-enriched precursors (e.g., deuterated phosphates or phenytoin analogs) under controlled conditions to ensure isotopic labeling efficiency. Monitor reaction intermediates via NMR spectroscopy (e.g., 2^2H-NMR) to confirm deuterium incorporation .
  • Characterization: Employ high-resolution mass spectrometry (HRMS) and isotopic ratio analysis to verify molecular weight and isotopic purity (>99% for research-grade applications). Cross-validate with HPLC-UV or LC-MS to rule out non-deuterated impurities .

Q. How should researchers evaluate the stability of Fosphenytoin-d10 (disodium) under varying storage conditions?

Methodological Answer:

  • Design: Conduct accelerated stability studies at 25°C/60% RH, 40°C/75% RH, and 4°C (long-term) over 6–24 months. Use ICH Q1A guidelines for pharmaceutical stability testing .
  • Analysis: Quantify degradation products (e.g., free phenytoin or phosphate byproducts) via HPLC-DAD or LC-MS/MS . Monitor pH shifts in solution formulations to assess hydrolytic stability .

Q. What criteria define a robust hypothesis for studying Fosphenytoin-d10’s anticonvulsant mechanism in preclinical models?

Methodological Answer:

  • Hypothesis Framework: Align with the PICO framework (Population: animal seizure models; Intervention: Fosphenytoin-d10; Comparison: non-deuterated fosphenytoin; Outcome: seizure threshold or metabolic stability). Ensure novelty by referencing gaps in deuterated prodrug pharmacokinetics .
  • Validation: Use dose-response studies in rodent models, paired with microdialysis to measure brain penetration of deuterated vs. non-deuterated forms .

Advanced Research Questions

Q. How can isotopic effects of deuterium in Fosphenytoin-d10 influence metabolic stability and drug-drug interaction profiles?

Methodological Answer:

  • Experimental Design:
    • Compare CYP450-mediated metabolism (e.g., CYP2C9/19) of Fosphenytoin-d10 vs. non-deuterated analogs using human liver microsomes (HLMs) . Quantify metabolites via LC-HRMS .
    • Apply Michaelis-Menten kinetics to assess VmaxV_{max} and KmK_m shifts caused by deuterium’s kinetic isotope effect (KIE). Use ANOVA to resolve statistical significance in metabolic rate differences .
  • Data Contradictions: If unexpected metabolic pathways emerge (e.g., non-CYP oxidation), validate via recombinant enzyme assays or knockout models to isolate contributing factors .

Q. What analytical strategies resolve discrepancies in bioequivalence studies between Fosphenytoin-d10 and its non-deuterated counterpart?

Methodological Answer:

  • Pharmacokinetic (PK) Studies: Use crossover designs in animal models, measuring TmaxT_{max}, CmaxC_{max}, and AUCAUC for both compounds. Employ non-compartmental analysis (NCA) to model exposure differences .
  • Handling Outliers: Apply Grubbs’ test to identify outliers in PK data. If deuterated forms show variable absorption, investigate formulation factors (e.g., solubility enhancers) using DoE (Design of Experiments) .

Q. How can researchers optimize isotopic tracing protocols to track Fosphenytoin-d10’s distribution in vivo?

Methodological Answer:

  • Imaging Techniques: Use MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging) to map deuterated compound distribution in tissue sections. Pair with radiolabeling (e.g., 14^{14}C) for cross-validation .
  • Data Integration: Normalize isotopic signals to internal standards (e.g., deuterated internal controls) to correct for ion suppression effects. Use PCA (Principal Component Analysis) to differentiate tissue-specific uptake patterns .

Methodological Guidance for Reporting Results

Q. How should raw data from deuterated compound studies be structured to ensure reproducibility?

Methodological Answer:

  • Data Organization: Segregate raw NMR/MS spectra, stability data, and PK parameters into appendices (see Figure 1 for an example table structure). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

  • Example Table:

    ParameterFosphenytoin-d10Non-Deuterated Controlp-value
    Plasma t1/2t_{1/2}12.3 ± 1.2 h8.7 ± 0.9 h<0.01
    Brain CmaxC_{max}45.6 µg/g32.1 µg/g<0.05

Q. What frameworks address ethical and practical challenges in deuterated drug research?

Methodological Answer:

  • Ethical Compliance: Align preclinical studies with ARRIVE 2.0 guidelines for animal research transparency. For human metabolite tracing, obtain IRB approval and disclose deuterium’s biological inertness in consent forms .
  • Feasibility: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during grant proposal stages to justify resource allocation for isotopic studies .

Addressing Contradictory Findings

Q. How should researchers interpret conflicting data on Fosphenytoin-d10’s solubility versus bioavailability?

Methodological Answer:

  • Root-Cause Analysis: Conduct solubility-permeability assays (e.g., PAMPA or Caco-2 models) to decouple solubility limitations from membrane transporter effects. Compare with molecular dynamics simulations to predict deuterium’s impact on lipophilicity .
  • Peer Review: Present contradictory data in the Discussion section, contextualizing limitations (e.g., assay sensitivity) and proposing follow-up experiments (e.g., cryo-EM for transporter interactions) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。